3-(thiomorpholin-4-yl)propan-1-amine dihydrochloride
Description
3-(Thiomorpholin-4-yl)propan-1-amine dihydrochloride (C₉H₂₂Cl₂N₂) is a dihydrochloride salt featuring a thiomorpholine moiety—a six-membered saturated ring containing one sulfur and one nitrogen atom. With a molecular weight of 229.20 g/mol , this compound is structurally characterized by a propylamine chain linked to the thiomorpholine ring. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
3-thiomorpholin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S.2ClH/c8-2-1-3-9-4-6-10-7-5-9;;/h1-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHZRNHILCVLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiomorpholin-4-yl)propan-1-amine typically involves the reaction of thiomorpholine with a suitable alkylating agent. One common method is the alkylation of thiomorpholine with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 3-(thiomorpholin-4-yl)propan-1-amine dihydrochloride may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-(thiomorpholin-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the amine or thiomorpholine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified amine or thiomorpholine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
3-(thiomorpholin-4-yl)propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(thiomorpholin-4-yl)propan-1-amine dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur atom in the thiomorpholine ring can form interactions with metal ions or other biomolecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and physicochemical differences between 3-(thiomorpholin-4-yl)propan-1-amine dihydrochloride and analogous compounds:
Structural and Functional Insights:
Heterocyclic Core Variations: Thiomorpholine vs. Morpholine: Replacing oxygen with sulfur in thiomorpholine increases lipophilicity (logP) due to sulfur’s larger atomic radius and lower electronegativity. This modification may improve blood-brain barrier penetration compared to morpholine derivatives . Thiazole vs.
Substituent Effects :
- Fluorophenyl Groups (e.g., in ): Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity to hydrophobic pockets. This contrasts with the aliphatic propylamine chain in the target compound, which prioritizes solubility .
- Pyrazole vs. Pyrimidine : Pyrazole’s dual nitrogen atoms facilitate stronger hydrogen bonding, while pyrimidine’s nitrogen arrangement mimics nucleic acid bases, making it relevant in kinase inhibitor design .
Physicochemical Properties: Topological Polar Surface Area (TPSA): Compounds with lower TPSA (e.g., thiomorpholine derivative at ~52.7 Ų) exhibit better membrane permeability compared to pyrazole-containing analogs (~75 Ų) . Hydrogen Bonding: Pyrazole and pyrimidine derivatives have higher hydrogen bond acceptor counts, favoring interactions with polar amino acid residues in enzymatic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
